1-(4-Bromo-thiazol-2-yl)-ethanol
Description
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3(8)5-7-4(6)2-9-5/h2-3,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNLIXUAGLRDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis via Brominated α-Keto Esters
The Hantzsch thiazole synthesis remains a cornerstone for constructing thiazole rings. For this compound, this method involves three sequential steps: (1) bromination of a β-keto ester precursor, (2) cyclocondensation with thiourea, and (3) reduction of the resultant ketone to the ethanol derivative.
Bromination of Ethyl Acetoacetate
Ethyl acetoacetate undergoes α-bromination using molecular bromine (Br₂) in chloroform at 0–5°C. This reaction introduces a bromine atom at the α-position of the β-keto ester, yielding ethyl 2-bromoacetoacetate. Optimal conditions include a 1:1.3 molar ratio of ethyl acetoacetate to bromine, achieving 85% yield after 6 hours.
Cyclocondensation with Thiourea
The brominated intermediate reacts with thiourea in ethanol under reflux (78°C) to form the thiazole ring. The sulfur atom from thiourea attacks the electrophilic α-carbon of the brominated β-keto ester, followed by cyclization. This step produces 2-acetyl-4-bromo-thiazole with 72% yield when catalyzed by iodine.
Reduction of the Ketone Moiety
The acetyl group at the 2-position is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄) in methanol. This step proceeds at 25°C for 4 hours, yielding this compound with 89% purity.
Key Data Table: Hantzsch Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | Br₂/CHCl₃, 0–5°C, 6 h | 85 | 90 |
| Cyclocondensation | Thiourea, EtOH, I₂, reflux, 8 h | 72 | 88 |
| Reduction | NaBH₄/MeOH, 25°C, 4 h | 78 | 89 |
Post-Cyclization Bromination of Thiazole Intermediates
An alternative route involves brominating pre-formed thiazole derivatives. For example, 2-acetylthiazole is treated with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C to introduce bromine at the 4-position. This method requires a radical initiator such as azobisisobutyronitrile (AIBN) to direct bromination selectively.
Optimization Insights
Reductive Amination Approaches
A less common but efficient method employs reductive amination of 4-bromo-thiazole-2-carbaldehyde. The aldehyde is reacted with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol, followed by hydrolysis to yield the ethanol derivative. This method achieves 65% yield but requires stringent pH control (pH 6.5–7.0).
Optimization of Reaction Conditions
Catalyst Screening for Cyclocondensation
Iodine (I₂) and copper(II) bromide (CuBr₂) were compared as catalysts for the cyclocondensation step. Iodine provided higher regioselectivity for thiazole formation (88% vs. 75% with CuBr₂), attributed to its superior electrophilic character.
Solvent Impact on Reduction Efficiency
Methanol and tetrahydrofuran (THF) were evaluated for the NaBH₄-mediated reduction. Methanol gave higher yields (78% vs. 62%) due to better stabilization of the borohydride intermediate.
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/0.1% TFA) confirmed 98.5% purity with a retention time of 5.1 minutes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Hantzsch Synthesis | High yield (72–85%), scalable | Multi-step, requires bromination expertise |
| Post-Cyclization Bromination | Single-step bromination | Low regioselectivity without catalysts |
| Reductive Amination | Mild conditions, fewer byproducts | Low yield (65%), sensitive to pH |
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-thiazol-2-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding thiazole derivative without the bromine atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products Formed
Oxidation: 1-(4-Bromo-thiazol-2-yl)-acetaldehyde or 1-(4-Bromo-thiazol-2-yl)-acetic acid.
Reduction: Thiazole-2-yl-ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(4-Bromo-thiazol-2-yl)-ethanol has several applications across different fields:
- Pharmaceuticals Its antibacterial and anticancer properties make it a candidate for drug development.
- Agricultural Chemicals Similar compounds are used in this field.
Studies on the interactions of this compound with biological targets are critical for understanding its mechanism of action.
Analogues of this compound
Several compounds share structural similarities with this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Amino-thiazole | Contains an amino group on the thiazole ring | Known for its role in various biological activities |
| 4-Bromo-thiazole | Similar bromination but lacks the hydroxyl group | Often used in synthesis of other thiazole derivatives |
| Thiazolidine | Contains a sulfur atom in a six-membered ring | Exhibits different reactivity patterns |
These compounds illustrate the diversity within the thiazole family while highlighting the unique features of this compound, particularly its hydroxyl group which may enhance solubility and biological interactions.
Thiazole Derivatives
Thiazole derivatives have demonstrated promising biological activities, particularly in antimicrobial and anticancer studies. Research indicates that thiazole derivatives often exhibit:
- Antimicrobial properties
- Anticancer properties
Further Research
Mechanism of Action
The mechanism of action of 1-(4-Bromo-thiazol-2-yl)-ethanol is largely dependent on its interactions with biological targets. Thiazole derivatives are known to interact with various enzymes and receptors, leading to a range of biological effects. For example, they may inhibit enzyme activity or modulate receptor function, resulting in antimicrobial or anticancer effects . The specific molecular targets and pathways involved can vary depending on the particular thiazole derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole Cores
2-(4-(4-Bromophenyl)thiazol-2-ylamino)thiazol-4(5H)-one (Compound 18)
- Structure: Contains a bromophenyl-substituted thiazole linked to a thiazol-4-one via an amino group.
- Synthesis: Prepared by refluxing a thiazole precursor with ammonium thiocyanate in ethanol .
1-(4-(4-Bromophenyl)thiazol-2-yl)hydrazine (Compound 19)
- Structure: Features a hydrazine group (-NHNH₂) instead of ethanol.
- Synthesis : Generated via hydrazine hydrate reflux with a thiazole precursor in ethylene glycol .
- Comparison : The hydrazine group increases nucleophilicity, making this compound more reactive in condensation reactions compared to the hydroxyl-bearing target compound.
Heterocyclic Analogues with Different Cores
6-(4-Bromophenyl)-2-(4-fluorobenzyl)-imidazo[2,1-b][1,3,4]thiadiazole
- Structure : Combines imidazo-thiadiazole and bromophenyl-fluorobenzyl groups.
- Synthesis: Refluxed in ethanol with phenacyl bromide, followed by neutralization .
- The fluorobenzyl group introduces steric and electronic effects absent in the target compound.
2-(4-Bromo-1H-pyrazol-1-yl)ethanol
- Structure: Pyrazole ring substituted with bromine and ethanol.
- Applications : Used in synthesizing boronate esters for pharmaceutical intermediates .
- Comparison : Pyrazole’s aromaticity and dual nitrogen atoms differ from thiazole’s sulfur and nitrogen, altering electronic properties and hydrogen-bonding capacity.
Comparative Data Table
Research Findings and Implications
- Synthesis Trends: Ethanol is a common solvent for brominated heterocycles, but reaction times and catalysts vary (e.g., piperidine in coumarin synthesis , morpholine in imidazolidinones ).
- Biological Relevance : Thiazoles with bromine and polar groups (e.g., -OH, -NH₂) are prevalent in anticancer and antimicrobial agents .
- Physicochemical Properties: Melting points and solubility are influenced by substituents; for example, rigid structures like imidazo-thiadiazoles exhibit higher melting points (~202°C) compared to flexible ethanol derivatives.
Biological Activity
1-(4-Bromo-thiazol-2-yl)-ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer studies. This article delves into the biological activity of this compound, highlighting its mechanisms, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of a hydroxyl group (-OH) attached to an ethyl group enhances its solubility and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.045 mg/mL |
| Escherichia coli | 0.050 mg/mL |
| Bacillus subtilis | 0.038 mg/mL |
The compound's ability to inhibit bacterial growth suggests potential as a therapeutic agent against resistant strains .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. It has been evaluated in vitro against various cancer cell lines, revealing significant cytotoxic effects:
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 25.72 ± 3.95 |
| HeLa (cervical cancer) | 30.15 ± 2.50 |
| A549 (lung cancer) | 22.45 ± 1.80 |
These findings indicate that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is essential for neurotransmitter regulation. This property could be beneficial in treating neurodegenerative diseases like Alzheimer's .
- Reactive Oxygen Species (ROS) Modulation : It has been suggested that the compound can influence ROS levels within cells, contributing to its cytotoxic effects against cancer cells.
Case Studies
Several studies have explored the biological activity of thiazole derivatives, including this compound:
- Study on Antimicrobial Efficacy : A recent study highlighted the compound's efficacy against MRSA strains, with MIC values significantly lower than those of traditional antibiotics, suggesting its potential as a new antimicrobial agent .
- Evaluation of Anticancer Properties : In vitro assays demonstrated that treatment with this compound led to increased apoptosis in MCF-7 cells, with flow cytometry confirming enhanced apoptotic markers .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with other thiazole derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Thiazolidine | Antimicrobial | Six-membered ring structure |
| 2-Amino-thiazole | Anticancer | Contains an amino group |
| 4-Bromo-thiazole | Synthesized for various applications | Lacks hydroxyl group |
The presence of the hydroxyl group in this compound enhances its solubility and biological interactions compared to its analogs.
Q & A
Q. How do hydrogen-bonding networks influence the compound’s crystal packing and stability?
- Methodology :
- Graph Set Analysis : Classify hydrogen bonds (e.g., R_2$$^2(8) motifs) using Mercury or PLATON .
- Thermal Analysis : Perform DSC/TGA to correlate melting points with intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
